(2,3,6-Trichlorophenyl)methanamine
Description
(2,3,6-Trichlorophenyl)methanamine (CAS: 4960-49-0) is a chlorinated aromatic amine with the molecular formula C₇H₆Cl₃N and a molar mass of 208.5 g/mol. It features a methanamine (-CH₂NH₂) group attached to a phenyl ring substituted with chlorine atoms at the 2, 3, and 6 positions. This compound is primarily used in research settings, particularly in medicinal chemistry and pesticide development, due to its structural rigidity and electron-withdrawing chlorine substituents .
Properties
CAS No. |
4960-49-0 |
|---|---|
Molecular Formula |
C7H6Cl3N |
Molecular Weight |
210.5 g/mol |
IUPAC Name |
(2,3,6-trichlorophenyl)methanamine |
InChI |
InChI=1S/C7H6Cl3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2 |
InChI Key |
BQTDSTACPKSLCW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1Cl)CN)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CN)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substitution Patterns
1-(2,3,6-Trichlorophenyl)ethan-1-amine
- CAS : 1337243-83-0
- Molecular Formula : C₈H₈Cl₃N
- Molar Mass : 224.51 g/mol
- Key Differences: Replaces the methylamine (-CH₂NH₂) group with an ethylamine (-CH(NH₂)CH₃) chain. However, steric hindrance from the ethyl group may reduce binding affinity in biological systems .
2,4,6-Trichlorophenyl Derivatives
- Example: N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine (CAS: 67747-01-7)
- Molecular Formula: C₁₁H₁₃Cl₃NO
- Key Differences : The 2,4,6-trichloro substitution pattern creates a symmetrical structure, which may improve crystallinity and thermal stability. However, the lack of a vicinal hydrogen (as seen in 2,3,6-substituted derivatives) reduces susceptibility to oxidative metabolism, as observed in studies on polychlorinated biphenyls (PCBs) .
Halogenation Variations
Fluorinated Analogs
- Example: 2,3,6-Trifluoroaniline hydrochloride
- Molecular Formula : C₆H₅ClF₃N
- This impacts pharmacokinetic profiles .
Functional Group Modifications
(2,4,6-Trimethoxyphenyl)methanamine
- CAS : 77648-20-5
- Molecular Formula: C₁₀H₁₅NO₃
- Key Differences : Methoxy (-OCH₃) groups replace chlorines, converting the compound from electron-deficient to electron-rich. This increases solubility in polar solvents but reduces oxidative stability. Safety data indicate moderate toxicity (H302, H315, H318, H335), suggesting differences in hazard profiles compared to chlorinated analogs .
Complex Aryl Substitutions
- Example: [3-Chloro-4-ethoxy-5-methoxyphenyl)methyl]-N-(2-thienylmethyl)amine (CAS: 880805-17-4)
- Molecular Formula : C₁₆H₁₇ClN₂O₂S
- Key Differences: Incorporation of a thiophene ring introduces π-π stacking capabilities, which may enhance interactions with aromatic amino acids in target proteins. Ethoxy and methoxy groups further modulate solubility and metabolic pathways .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The 2,3,6-trichloro substitution pattern impedes metabolic conversion to methyl sulfones in plants, as seen in PCB studies . This suggests similar resistance in this compound, making it a candidate for long-acting agrochemicals.
- Toxicity Profiles : Chlorinated analogs generally exhibit higher toxicity than methoxy-substituted derivatives due to reactive chlorine atoms, which can form toxic intermediates during degradation .
- Structural Flexibility : Ethylamine side chains (e.g., 1-(2,3,6-Trichlorophenyl)ethan-1-amine) may improve bioavailability but require optimization to mitigate steric effects .
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